N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)furan-3-carboxamide
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Overview
Description
N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)furan-3-carboxamide is a complex organic compound featuring a thiazole ring, a furan ring, and a fluorophenyl group. This compound is of interest due to its potential biological activities and applications in medicinal chemistry. The presence of multiple heterocyclic rings and a fluorine atom contributes to its unique chemical properties and reactivity.
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to exhibit diverse biological activities, acting on a variety of targets .
Mode of Action
Thiazole derivatives are known to interact with their targets in a variety of ways, influencing cellular processes and inducing changes .
Biochemical Pathways
Thiazole derivatives have been associated with a range of biological activities, suggesting they may influence multiple pathways .
Result of Action
As a thiazole derivative, it is likely to have diverse biological effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)furan-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Thiazole Ring: Starting with a 2-fluorophenylthiourea, the thiazole ring is formed through a cyclization reaction with α-haloketones under basic conditions.
Coupling with Phenyl Group: The thiazole intermediate is then coupled with a phenylboronic acid derivative using a palladium-catalyzed Suzuki coupling reaction.
Introduction of the Furan Ring: The final step involves the formation of the furan-3-carboxamide moiety through a condensation reaction with furan-3-carboxylic acid and an appropriate amine under dehydrating conditions.
Industrial Production Methods: Industrial production may involve similar synthetic steps but optimized for large-scale reactions. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the use of automated synthesis platforms to streamline the process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-3-carboxylic acid derivatives.
Reduction: Reduction reactions can target the carbonyl group in the carboxamide, potentially converting it to an amine.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like nitric acid (HNO₃) for nitration or sulfuric acid (H₂SO₄) for sulfonation.
Major Products:
Oxidation: Furan-3-carboxylic acid derivatives.
Reduction: Amine derivatives of the original carboxamide.
Substitution: Various substituted fluorophenyl derivatives depending on the electrophile used.
Scientific Research Applications
N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)furan-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule with antibacterial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with specific electronic or optical properties due to its unique structural features.
Comparison with Similar Compounds
- N-(4-(4-fluorophenyl)thiazol-2-yl)benzamide
- N-(2-(2-(4-fluorophenyl)thiazol-4-yl)phenyl)thiophene-3-carboxamide
Comparison: N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)furan-3-carboxamide is unique due to the presence of both a furan ring and a fluorophenyl group, which can significantly influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities and selectivities for molecular targets, making it a valuable candidate for further research and development.
Properties
IUPAC Name |
N-[2-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]phenyl]furan-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13FN2O2S/c21-16-7-3-1-5-14(16)20-23-18(12-26-20)15-6-2-4-8-17(15)22-19(24)13-9-10-25-11-13/h1-12H,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQFHAXKVAZIIKB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CSC(=N2)C3=CC=CC=C3F)NC(=O)C4=COC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13FN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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